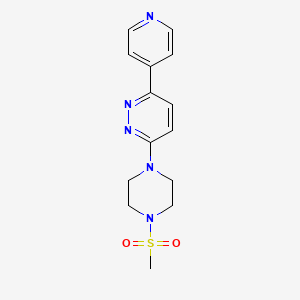![molecular formula C21H29N5O B6528968 2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one CAS No. 946329-55-1](/img/structure/B6528968.png)
2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one is an organic compound that is part of the family of heterocyclic compounds known as pyridazinone derivatives. It is a versatile compound that can be used in a variety of applications, including medicinal chemistry, drug discovery, and synthetic organic chemistry.
Aplicaciones Científicas De Investigación
2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one has a variety of potential applications in scientific research. It has been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been used as a ligand in the study of protein-protein interactions, and as a substrate in the study of enzyme kinetics. Additionally, it has been used as a model compound in the study of drug metabolism, and as a starting material in the synthesis of other compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one is not fully understood. However, it is believed that the compound binds to the active site of the enzyme monoamine oxidase, inhibiting its activity. This inhibition results in an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can produce a variety of effects, including increased alertness, improved mood, and increased energy levels. Additionally, it has been shown to reduce anxiety, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is a stable compound, with a shelf life of up to a year. However, it is also important to note that the compound is a potential carcinogen, and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving 2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one. These include further investigation into its mechanism of action, its potential therapeutic applications, and its biochemical and physiological effects. Additionally, further research could be conducted into its potential for use in drug discovery and synthetic organic chemistry. Finally, research into the potential for the compound to be used as a starting material in the synthesis of other compounds could also be conducted.
Métodos De Síntesis
2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one can be synthesized from a variety of starting materials, including 2-propyl-1-piperazine and 4-[6-(pyridin-3-yl)pyridazin-3-yl]pentan-1-one. The synthesis involves a multi-step process, beginning with the condensation of 2-propyl-1-piperazine and 4-[6-(pyridin-3-yl)pyridazin-3-yl]pentan-1-one in the presence of a base. The resulting product is then subjected to a reductive amination reaction to produce the desired compound.
Propiedades
IUPAC Name |
2-propyl-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-3-6-17(7-4-2)21(27)26-14-12-25(13-15-26)20-10-9-19(23-24-20)18-8-5-11-22-16-18/h5,8-11,16-17H,3-4,6-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRIVOUAWQFZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{8-[(3-chloro-4-methylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6528886.png)
![2-{8-[benzyl(methyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6528900.png)
![2-[8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6528903.png)
![3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528909.png)
![3-(pyridin-4-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6528913.png)
![2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6528921.png)
![3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528933.png)
![3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6528939.png)
![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6528959.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528985.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)
